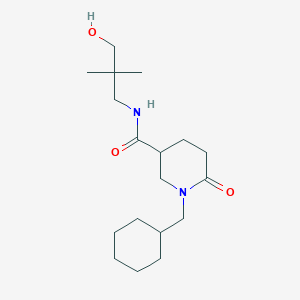![molecular formula C25H22N2O3S B6073357 N-{3-[(2-ethylphenyl)carbamoyl]-4-methyl-5-phenylthiophen-2-yl}furan-2-carboxamide](/img/structure/B6073357.png)
N-{3-[(2-ethylphenyl)carbamoyl]-4-methyl-5-phenylthiophen-2-yl}furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(2-ethylphenyl)carbamoyl]-4-methyl-5-phenylthiophen-2-yl}furan-2-carboxamide is a complex organic compound that features a thiophene ring fused with a furan ring, both of which are substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-ethylphenyl)carbamoyl]-4-methyl-5-phenylthiophen-2-yl}furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization, chromatography, and distillation.
Análisis De Reacciones Químicas
Types of Reactions
N-{3-[(2-ethylphenyl)carbamoyl]-4-methyl-5-phenylthiophen-2-yl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
N-{3-[(2-ethylphenyl)carbamoyl]-4-methyl-5-phenylthiophen-2-yl}furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of N-{3-[(2-ethylphenyl)carbamoyl]-4-methyl-5-phenylthiophen-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
- N-{3-[(2-ethylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide
- N-{3-[(2-ethylphenyl)carbamoyl]-4-methyl-5-phenylthiophen-2-yl}furan-2-carboxamide
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiophene ring with a furan ring and various functional groups makes it a versatile compound for various applications .
Propiedades
IUPAC Name |
N-[3-[(2-ethylphenyl)carbamoyl]-4-methyl-5-phenylthiophen-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S/c1-3-17-10-7-8-13-19(17)26-24(29)21-16(2)22(18-11-5-4-6-12-18)31-25(21)27-23(28)20-14-9-15-30-20/h4-15H,3H2,1-2H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTDKYUXNKCUHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(SC(=C2C)C3=CC=CC=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6073282.png)
![4-(4-methylbenzyl)-3-{2-oxo-2-[4-(2-thienylmethyl)-1,4-diazepan-1-yl]ethyl}-2-piperazinone](/img/structure/B6073286.png)
![N-methyl-6-oxo-N-[(3-propyl-1H-pyrazol-5-yl)methyl]-1-(2-pyridin-2-ylethyl)piperidine-3-carboxamide](/img/structure/B6073287.png)
![N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B6073297.png)
![ETHYL 2-{[(E)-1-(2-HYDROXY-6-NITRO-1-NAPHTHYL)METHYLIDENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B6073313.png)
![4-{6-[4-(2-methoxybenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6073327.png)

![6-METHYL-3-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE](/img/structure/B6073341.png)
![N~1~-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1,1-cyclopropanedicarboxamide](/img/structure/B6073342.png)
![4-hydroxy-6-methyl-3-[2-(piperidin-1-yl)pyrimidin-4-yl]-2H-pyran-2-one](/img/structure/B6073345.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B6073354.png)
![N-(2-phenylpropyl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6073358.png)
![8-[4-(2-hydroxyethyl)piperazin-1-yl]-9-pentofuranosyl-1,9-dihydro-6H-purin-6-one](/img/structure/B6073363.png)
